2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
Overview
Description
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BFO4 . It is also known by other names such as 2-Fluoro-4-(methoxycarbonyl)benzeneboronic Acid .
Synthesis Analysis
While specific synthesis methods for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid were not found, similar compounds like 4-Methoxycarbonylphenylboronic acid have been used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid consists of 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a solid at 20 degrees Celsius . Its purity, as determined by neutralization titration, ranges from 97.0 to 110.0% .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The presence of the fluorine atom can influence the electronic properties of the molecule, making it a unique choice for synthesizing fluorinated derivatives with potential pharmaceutical applications.
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, this compound serves as a building block for drug design and development . Its boronic acid moiety can be used to create new chemical entities that may act as inhibitors or modulators of biological targets. The fluorine atom adds an element of bioisosterism, which is the replacement of one atom or group with another that has similar physical or chemical properties, potentially leading to improved efficacy or pharmacokinetic profiles.
Material Science: Fluorinated Polymer Synthesis
The compound’s utility extends to material science, where it can be used in the synthesis of fluorinated polymers . These polymers exhibit high chemical resistance and thermal stability, making them suitable for harsh environments. The methoxycarbonyl group can be utilized to introduce additional functional groups, tailoring the polymer’s properties for specific applications.
Catalysis: Ligand Development
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: can also be employed in the development of ligands for catalysis . The fluorine atom can modulate the electronic properties of the ligand, potentially enhancing the catalyst’s selectivity and activity. This is particularly useful in asymmetric catalysis, where the goal is to produce a chiral product with high enantiomeric excess.
Analytical Chemistry: Chromatographic Separations
In analytical chemistry, derivatives of this compound could be used to modify chromatographic stationary phases . The introduction of a fluorinated moiety can lead to improved separation of fluorinated compounds, which are often challenging to resolve due to their similar properties.
Agricultural Chemistry: Pesticide Development
The boronic acid group of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is of interest in the development of new pesticides . Boron-containing compounds have shown efficacy against a variety of pests, and the addition of a fluorine atom can enhance the compound’s activity and stability.
Environmental Science: Fluoride Ion Sensors
This compound may find application in environmental science as part of fluoride ion sensors . The boronic acid group can bind to fluoride ions, allowing for the detection and measurement of fluoride in water sources, which is crucial for monitoring water quality and safety.
Biochemistry: Protein Modification
Lastly, in biochemistry, 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid can be used for protein modification . The boronic acid moiety can form reversible covalent bonds with cis-diols on the surface of proteins, enabling the site-specific labeling or modification of proteins for various biochemical studies.
Safety and Hazards
properties
IUPAC Name |
(2-fluoro-4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWRLCIYMAYFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647604 | |
Record name | [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | |
CAS RN |
603122-84-5 | |
Record name | [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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